molecular formula C6H5ClO3Se B14714232 4-Chlorobenzene-1-selenonic acid CAS No. 10504-56-0

4-Chlorobenzene-1-selenonic acid

Cat. No.: B14714232
CAS No.: 10504-56-0
M. Wt: 239.52 g/mol
InChI Key: CCOCYTWLKIPPJM-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1-selenonic acid is an organoselenium compound characterized by the presence of a selenonic acid group attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzene-1-selenonic acid typically involves the introduction of a selenonic acid group to a chlorobenzene ring. One common method includes the reaction of 4-chlorobenzeneselenol with an oxidizing agent such as hydrogen peroxide or nitric acid to form the selenonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1-selenonic acid undergoes various chemical reactions, including:

    Oxidation: The selenonic acid group can be further oxidized to form seleninic acid derivatives.

    Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol or selenide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzene-1-selenonic acid has several applications in scientific research:

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1-selenonic acid involves its ability to participate in redox reactions. The selenonic acid group can undergo oxidation and reduction, allowing it to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The compound may target specific enzymes or proteins involved in redox processes, thereby influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a selenonic acid group.

    4-Chlorobenzeneselenol: Contains a selenol group instead of a selenonic acid group.

Uniqueness

4-Chlorobenzene-1-selenonic acid is unique due to the presence of the selenonic acid group, which imparts distinct redox properties compared to its sulfonic and selenol analogs. This makes it particularly valuable in applications requiring redox mediation and antioxidant activity.

Properties

CAS No.

10504-56-0

Molecular Formula

C6H5ClO3Se

Molecular Weight

239.52 g/mol

IUPAC Name

4-chlorobenzeneselenonic acid

InChI

InChI=1S/C6H5ClO3Se/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)

InChI Key

CCOCYTWLKIPPJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se](=O)(=O)O

Origin of Product

United States

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